molecular formula C21H26O6 B1181439 Crovatin CAS No. 142409-09-4

Crovatin

Cat. No. B1181439
CAS RN: 142409-09-4
M. Wt: 374.4 g/mol
InChI Key:
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Description

Crovatin is a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure is characterized by a unique furanoid diterpene skeleton, making it a compound of interest for various chemical and pharmacological studies. The structural elucidation of crovatin has been achieved through comprehensive NMR and X-ray crystallographic analysis, highlighting its complex molecular architecture and potential as a lead compound for further chemical modifications and biological evaluations (Moulis et al., 1992).

Synthesis Analysis

While specific details on the synthesis of crovatin were not directly provided, the compound's isolation from natural sources suggests that its synthesis involves complex organic reactions, likely mimicking the biosynthetic pathways found in Croton levatii. The synthesis of similar compounds often entails intricate steps including cyclization, oxidation, and epoxidation to achieve the characteristic diterpene structure seen in crovatin.

Molecular Structure Analysis

Crovatin's molecular structure is defined by its clerodane backbone, characterized by a series of epoxy groups and a methyl ester, contributing to its rigidity and defining its spatial configuration. The molecular intricacies, including stereochemistry and functional group distribution, play crucial roles in its reactivity and interaction with biological targets. Its structure was firmly established through NMR and X-ray diffraction, showcasing its complex diterpene framework (Moulis et al., 1992).

Scientific Research Applications

  • Identification and Structural Analysis : Crovatin was first isolated from the stem bark of Croton levatii and its structure was established through NMR and X-ray data (Moulis et al., 1992).

  • Phytochemical Investigation : A study on Malaysian Croton oblongus Burm.f. (Syn. Croton laevifolius Blume) reported the isolation of several ent-neo-clerodane diterpenoids, including Crovatin. The absolute configuration of Crovatin was established, contributing to the understanding of its chemical properties (Aziz et al., 2018).

  • Anticancer Potential : A study identified Crovatin, along with other compounds, in Croton oblongifolius. Crovatin exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Roengsumran et al., 2002).

  • Chemical Constituents Analysis : Another study on the chemical constituents of Croton laevigatus roots isolated Crovatin among other compounds, expanding the understanding of the chemical diversity in Croton species (Gao Wei-wei, 2011).

Safety and Hazards

When handling Crovatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSIUBKDJRQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 495412

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